molecular formula C16H13NO3 B6306622 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol CAS No. 288067-36-7

2-Cyano-5-(4-ethoxycarbonylphenyl)phenol

Cat. No.: B6306622
CAS No.: 288067-36-7
M. Wt: 267.28 g/mol
InChI Key: RYHNPXCIJGIBOZ-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-ethoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. This compound is used in various scientific experiments and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-ethoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Cyano-5-(4-ethoxycarbonylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to proteins or enzymes and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(4-ethoxycarbonylphenyl)phenol
  • 2-Cyano-5-(4-methoxycarbonylphenyl)phenol
  • 2-Cyano-5-(4-ethoxycarbonylphenyl)aniline

Uniqueness

2-Cyano-5-(4-ethoxycarbonylphenyl)phenol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various scientific research applications and differentiate it from similar compounds.

Properties

IUPAC Name

ethyl 4-(4-cyano-3-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-17)15(18)9-13/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNPXCIJGIBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514169
Record name Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288067-36-7
Record name Ethyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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